

Spectral Analysis of Ethyl 7(E)-nonadecenoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 7(E)-nonadecenoate*

Cat. No.: *B15552331*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **Ethyl 7(E)-nonadecenoate**, a long-chain unsaturated fatty acid ester. Due to the limited availability of published spectra for this specific compound, this guide presents predicted data based on the analysis of analogous long-chain saturated and unsaturated esters. The information herein serves as a valuable resource for the identification, characterization, and quality control of **Ethyl 7(E)-nonadecenoate** and related compounds in research and development settings.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for **Ethyl 7(E)-nonadecenoate**. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Protons	Predicted Chemical Shift (ppm)	Multiplicity
a	~5.4	Multiplet
b	~4.12	Quartet
c	~2.28	Triplet
d	~2.0	Multiplet
e	~1.62	Multiplet
f	~1.25	Multiplet
g	~1.25	Triplet
h	~0.88	Triplet

¹³C NMR (Carbon NMR):

Carbon Atom	Predicted Chemical Shift (ppm)
1	~174
2	~60
3	~34
4-6, 9-18	~22-32
7, 8	~130
19	~14
Ethyl CH ₂	~60
Ethyl CH ₃	~14

Mass Spectrometry (MS)

Electron Ionization (EI-MS):

m/z	Predicted Identity
324	[M] ⁺ (Molecular Ion)
279	[M - OCH ₂ CH ₃] ⁺
88	McLafferty rearrangement product

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Predicted Functional Group Vibration
~3010	=C-H stretch (alkene)
~2925, ~2855	C-H stretch (alkane)
~1740	C=O stretch (ester)
~1670	C=C stretch (trans-alkene)
~1170	C-O stretch (ester)
~965	=C-H bend (out-of-plane, trans-alkene)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on standard practices for the analysis of long-chain fatty acid esters.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.

Sample Preparation:

- Dissolve approximately 5-10 mg of **Ethyl 7(E)-nonadecenoate** in about 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable for this analysis.

Gas Chromatography (GC) Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program:
 - Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 300 °C.
- Final hold: 10 minutes at 300 °C.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-500.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

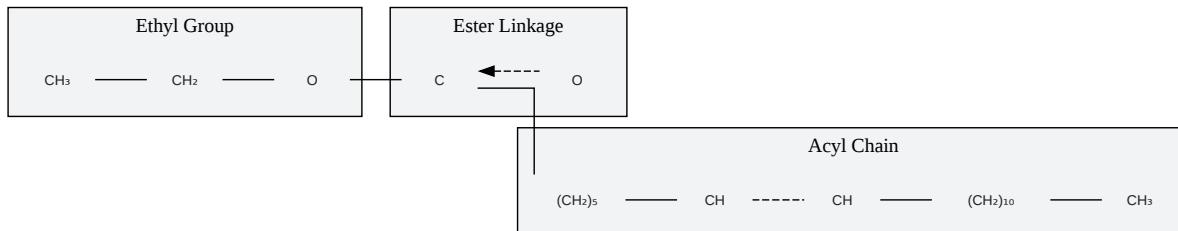
- Method: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.
- Procedure: Place a small drop of the neat liquid sample of **Ethyl 7(E)-nonadecenoate** directly onto the ATR crystal.

Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically sufficient to obtain a high-quality spectrum.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

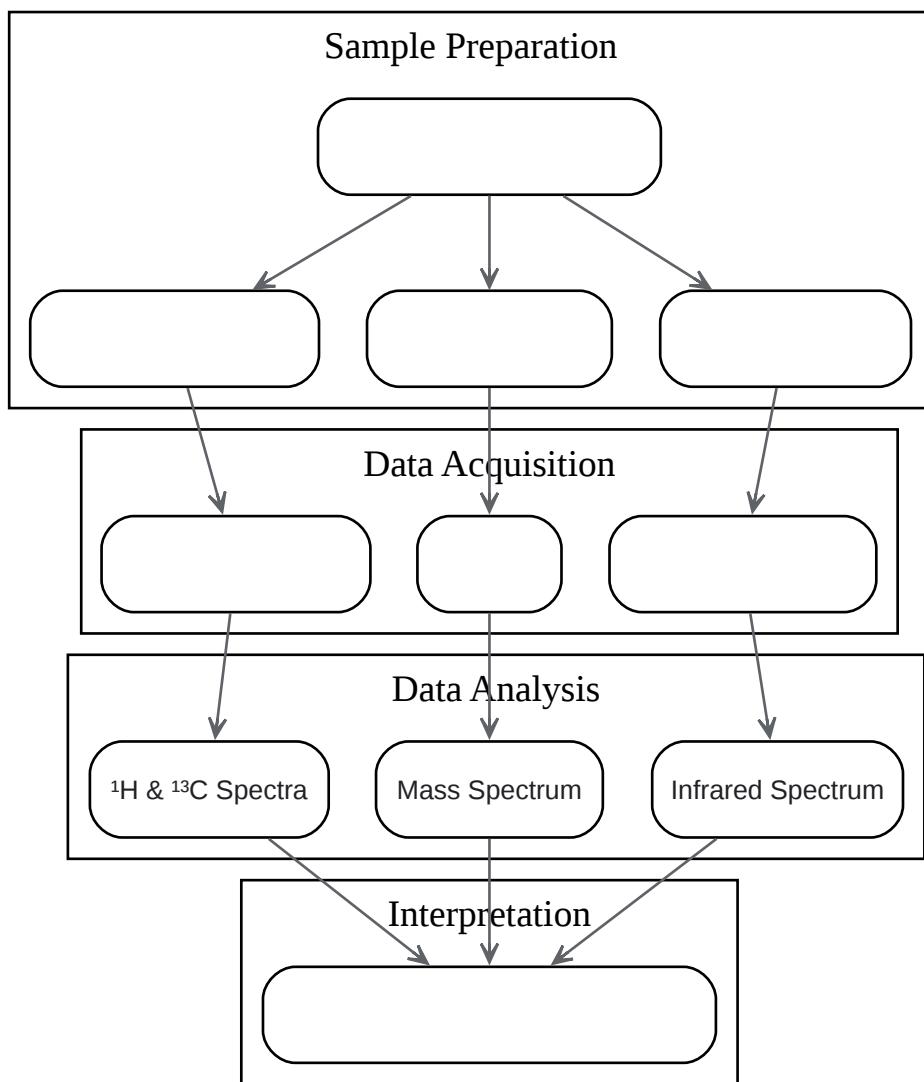
Visualizations

The following diagrams illustrate the key structural features of **Ethyl 7(E)-nonadecenoate** and a general workflow for its spectral analysis.



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Caption: Chemical structure of **Ethyl 7(E)-nonadecenoate**.



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Caption: General workflow for spectral analysis.

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